molecular formula C13H17NO2 B15318906 3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine

3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine

Cat. No.: B15318906
M. Wt: 219.28 g/mol
InChI Key: RAXLUFFYSJTLKJ-UHFFFAOYSA-N
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Description

3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring (a five-membered secondary amine) linked via a methylene group to the 6-position of a 2,3-dihydrobenzo[b][1,4]dioxin scaffold. The benzodioxin moiety contributes aromaticity and oxygen-rich electron density, while the pyrrolidine introduces basicity and conformational flexibility.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)pyrrolidine

InChI

InChI=1S/C13H17NO2/c1-2-12-13(16-6-5-15-12)8-10(1)7-11-3-4-14-9-11/h1-2,8,11,14H,3-7,9H2

InChI Key

RAXLUFFYSJTLKJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the alkylation of pyrrolidine with a suitable dihydrobenzo[b][1,4]dioxin derivative. The reaction typically requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4) in ethanol.

    Substitution: Alkyl halides in the presence of a base like NaH, acyl chlorides in the presence of a base like pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines[4][4].

Scientific Research Applications

3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Structural Features :

  • Benzodioxin substitution : The 6-position attachment ensures spatial orientation distinct from analogs substituted at positions 2 or 5.
  • Methylene linker : Enhances flexibility compared to direct covalent bonds or rigid functional groups.
  • Pyrrolidine : A five-membered amine ring with a pKa ~11, influencing solubility and protonation state under physiological conditions.
Structural Analogues and Substitution Patterns

The following table compares structural features of 3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine with related compounds:

Compound Name Substitution Position on Benzodioxin Linker/Functional Group Heterocycle Molecular Formula Molecular Weight (g/mol) CAS Number
This compound (Target Compound) 6-position -CH2- Pyrrolidine C13H17NO2 219.28 Not explicitly listed
1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)pyrrolidine 2-position -CH2- Pyrrolidine C12H15NO2 205.25 3614-74-2
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine 6-position Direct bond Pyrrolidine C12H15NO2 205.25 524674-08-6
(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide 6-position -CONH- Pyrrolidine C14H16N2O3 260.29 Not listed
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine 6-position Direct bond Piperidine C13H17NO2 219.28 1260827-52-8

Key Observations :

  • Substitution Position: Substitution at the 6-position (target compound) vs. 2-position (CAS 3614-74-2) alters electronic and steric profiles.
  • Linker Flexibility : The methylene group in the target compound allows greater rotational freedom compared to direct bonds (e.g., 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine) or rigid carboxamide linkers .
  • Heterocycle Differences : Piperidine analogs (e.g., CAS 1260827-52-8) exhibit increased basicity (pKa ~11.3) and larger ring size, which may affect binding affinity in receptor-ligand interactions .
Physicochemical Properties
Property Target Compound 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)pyrrolidine (S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
Molecular Weight 219.28 205.25 260.29
LogP (Predicted) ~1.8 (moderate lipophilicity) ~1.5 ~0.9 (due to polar carboxamide)
Hydrogen Bond Donors 0 0 2 (amide NH and pyrrolidine NH)
Hydrogen Bond Acceptors 3 3 4

Implications :

  • The target compound’s moderate lipophilicity (LogP ~1.8) suggests better membrane permeability than the carboxamide derivative (LogP ~0.9) .
  • The absence of hydrogen bond donors may reduce solubility in aqueous media compared to carboxamide-containing analogs.

Biological Activity

3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine is a compound that has garnered attention for its potential biological activities. This article aims to summarize the current knowledge regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₃H₁₅NO₂
  • Molecular Weight : 229.27 g/mol

The compound features a pyrrolidine ring substituted with a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which may contribute to its unique biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound often exhibit various biological activities such as:

  • Antitumor Activity : Some derivatives have shown significant cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Effects : Potential to modulate inflammatory pathways.
  • Antimicrobial Properties : Exhibiting activity against various bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorCytotoxic effects on cancer cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialEffective against specific bacterial strains

Antitumor Activity

A study focused on the synthesis of related benzimidazole derivatives showed promising antitumor activity. The compounds exhibited high inhibition rates in cell proliferation assays, with IC50 values indicating effective cytotoxicity in various cancer cell lines. For instance, one derivative demonstrated an IC50 of 6.26 μM against HCC827 cells, suggesting that structural modifications can enhance biological activity significantly .

Anti-inflammatory Mechanisms

Research on similar compounds has indicated their potential to inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). These findings suggest that this compound may play a role in modulating inflammatory responses .

Antimicrobial Studies

In vitro studies have shown that derivatives of the compound possess antimicrobial properties. For example, certain derivatives were found to disrupt bacterial cell membranes leading to cell lysis. This mechanism highlights the potential for developing new antimicrobial agents based on this compound .

Q & A

Q. How do solvent polarity and pH influence the compound’s solubility and reactivity?

  • Answer: Hansen solubility parameters predict optimal solvents (e.g., DMF for polar intermediates, toluene for non-polar steps). shows that adjusting pH to 7–8 stabilizes the pyrrolidine moiety during aqueous workups. Solubility in biorelevant media (e.g., PBS) is tested via nephelometry for pharmacological applications .

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